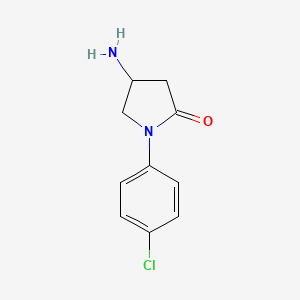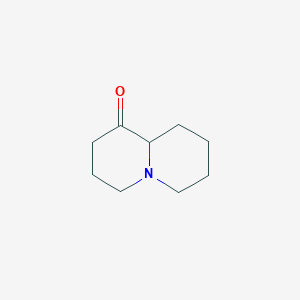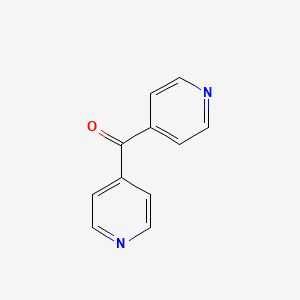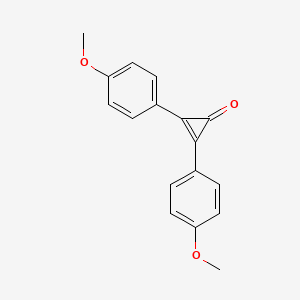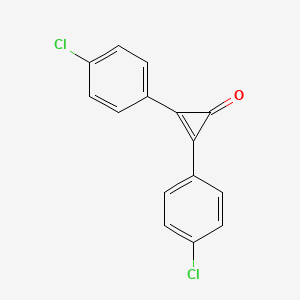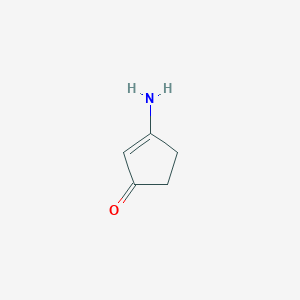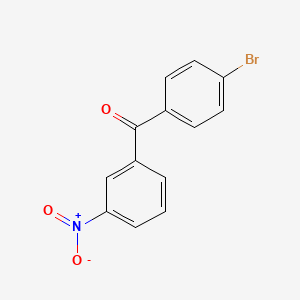
4-溴-3'-硝基苯甲酮
描述
4-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzophenone structure, which can undergo various chemical reactions due to the presence of these functional groups.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3'-nitrobenzophenone has been explored through chemoselective arylation of phenols with bromo-nitroarenes. This process involves the use of potassium tert-butoxide at room temperature and follows an SNAr pathway, which is a type of nucleophilic aromatic substitution. The resulting nitro-biaryl-ols can be further converted into natural alkaloids such as carbazoles and dibenzofurans .
Molecular Structure Analysis
X-ray powder diffraction has been used to analyze the structure of a similar compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, which is a nonlinear optical material. The study reported the unit cell parameters and suggested that the compound belongs to the orthorhombic crystal system with a P212121 space group . Additionally, polymorphism studies of 4-bromobenzophenone have revealed the existence of two polymorphs with different crystal structures and physical properties .
Chemical Reactions Analysis
The reactivity of bromo-nitroarenes in nucleophilic aromatic substitution reactions has been demonstrated in several studies. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with amines to produce N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . Moreover, the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalodinitrile has been explored for the synthesis of phthalocyanines, which are compounds with significant applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3'-nitrobenzophenone and related compounds have been studied through various techniques. The stability of 4-bromomethyl-3-nitrobenzoic acid, a related compound, was investigated using HPLC-UV, revealing its susceptibility to hydrolytic degradation under acidic and alkaline conditions . The polymorphism study of 4-bromobenzophenone provided insights into the melting points, X-ray densities, and thermal properties of different polymorphs .
科学研究应用
Application 2: α-Bromination Reaction on Acetophenone Derivatives
- Scientific Field: Organic Chemistry
- Methods of Application or Experimental Procedures: In this study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application 3: Material for Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a material for synthesis in organic chemistry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 4: Development and Applications of α-Bromonitrostyrenes
- Scientific Field: Organic Chemistry
- Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 5: Material for Synthesis in Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-3’-nitrobenzophenone is often used as a starting material for synthesis in organic chemistry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
Application 6: Development and Applications of α-Bromonitrostyrenes
- Scientific Field: Organic Chemistry
- Summary of the Application: α-Bromonitrostyrenes, which can be synthesized from 4-Bromo-3’-nitrobenzophenone, have been developed and applied in various organic syntheses .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not specified in the source .
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOJDMACTBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488721 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-nitrobenzophenone | |
CAS RN |
62100-13-4 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
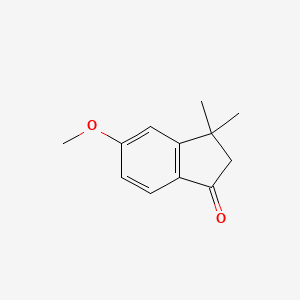
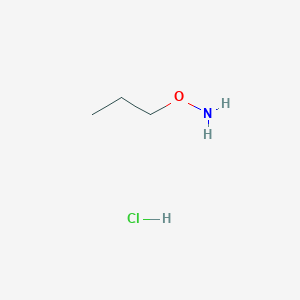
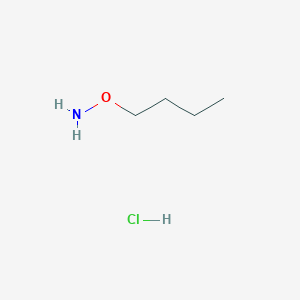
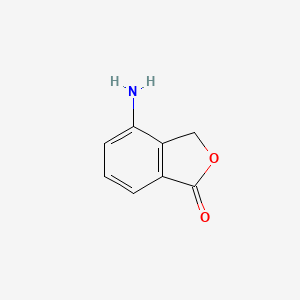
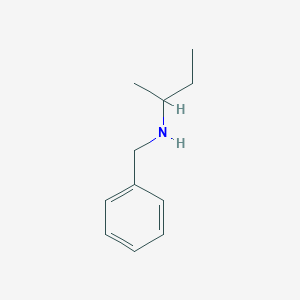
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
